molecular formula C12H10O4S B13520009 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid

5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13520009
M. Wt: 250.27 g/mol
InChI Key: DYJSPVMNCYMSNG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methoxycarbonyl group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylthiophene-2-carboxylic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction typically requires refluxing in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid and methoxycarbonyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar in structure but contains a furan ring instead of a benzothiophene ring.

    3-Methylthiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.

    5-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.

Uniqueness

5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of functional groups and the benzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

5-methoxycarbonyl-3-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O4S/c1-6-8-5-7(12(15)16-2)3-4-9(8)17-10(6)11(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

DYJSPVMNCYMSNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C(=O)O

Origin of Product

United States

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